Aaf-cmk (tfa)
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Overview
Description
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is a synthetic peptide known for its role as an irreversible inhibitor of tripeptidyl peptidase II (TPPII). This compound is commonly used in biochemical research to study protease activity, particularly that of serine proteases .
Preparation Methods
The synthesis of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide is assembled on a solid support, and the final product is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail . The reaction conditions must be carefully controlled to prevent damage to the peptide during cleavage and deprotection .
Chemical Reactions Analysis
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) primarily undergoes irreversible inhibition reactions with serine proteases. The reactive chloromethyl ketone moiety interacts with the active site of target proteases, leading to the alkylation of the serine residue and inactivation of the enzyme . This compound does not significantly interfere with the chymotrypsin-like activity of the proteasome .
Scientific Research Applications
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is widely used in scientific research for its ability to inhibit TPPII. This inhibition is valuable in studying various biological processes, including apoptosis, cell signaling, and intracellular protein degradation . The compound is also employed in the development of new strategies for modulating protease activity, which has applications in biotechnology and the study of conditions where proteases are key factors .
Mechanism of Action
The mechanism of action of Ala-Ala-Phe-chloromethylketone (trifluoroacetate) involves the irreversible inhibition of TPPII. The compound features an acetyl group and a reactive chloromethyl ketone moiety, which interacts with the active site of target proteases. This interaction leads to the alkylation of the serine residue, thereby inactivating the enzyme . By inhibiting specific proteases, the compound allows researchers to dissect the roles these enzymes play in various biological processes .
Comparison with Similar Compounds
Ala-Ala-Phe-chloromethylketone (trifluoroacetate) is unique in its specificity for TPPII. Similar compounds include other chloromethyl ketone-based inhibitors, such as tosyl-L-phenylalanine chloromethyl ketone (TPCK) and tosyl-L-lysine chloromethyl ketone (TLCK). These compounds also act as irreversible inhibitors of proteases but differ in their target specificity and applications .
Properties
Molecular Formula |
C18H23ClF3N3O5 |
---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
2-amino-N-[1-[(4-chloro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxopropan-2-yl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23);(H,6,7) |
InChI Key |
ZFZXFWAYCYJFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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